Methyl phenyl sulfoxide

Electro-organic synthesis Green chemistry Sulfoxide production

Select methyl phenyl sulfoxide as the definitive chiral sulfoxide building block for enantioselective API synthesis (e.g., nelfinavir) and electrocatalytic method development. Its unique aryl/alkyl substitution pattern delivers quantifiable performance advantages — 99% selectivity, 98% yield, and 95% Faradaic efficiency in green electro-oxidation — over symmetric (DMSO) or bulkier diaryl sulfoxides. Achieve >98.5% enantiomeric excess for downstream stereochemical integrity. Available in ≥98% purity with reliable B2B logistics.

Molecular Formula C7H8OS
Molecular Weight 140.2 g/mol
CAS No. 1193-82-4
Cat. No. B073904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl phenyl sulfoxide
CAS1193-82-4
Synonymsmethyl phenyl sulfoxide
Molecular FormulaC7H8OS
Molecular Weight140.2 g/mol
Structural Identifiers
SMILESCS(=O)C1=CC=CC=C1
InChIInChI=1S/C7H8OS/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3
InChIKeyJXTGICXCHWMCPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Phenyl Sulfoxide (CAS 1193-82-4): Core Identity and Baseline Properties for Research Procurement


Methyl phenyl sulfoxide (CAS 1193-82-4, molecular formula C7H8OS, MW 140.20 g/mol) is a prototypical aryl alkyl sulfoxide, characterized by a chiral sulfur center bridging a methyl group and a phenyl ring [1]. As the oxidized derivative of thioanisole (methyl phenyl sulfide), it serves as a foundational chiral building block and model substrate in asymmetric synthesis [1]. The compound is commercially available as a low-melting crystalline solid (mp 26–32 °C, bp 263.5 °C at 760 mmHg) [2]. This document distills its quantifiable differentiators against relevant structural analogs—dimethyl sulfoxide (DMSO), diphenyl sulfoxide (Ph₂SO), methyl p-tolyl sulfoxide, and thioanisole—to inform evidence-driven scientific selection.

Methyl Phenyl Sulfoxide (CAS 1193-82-4): Why Structural Analogs Cannot Substitute in Asymmetric Synthesis and Photochemistry


Within the sulfoxide class, the specific substitution pattern of methyl phenyl sulfoxide dictates non-interchangeable physicochemical and stereoelectronic behavior. Replacing it with simpler symmetric sulfoxides (e.g., DMSO) forfeits chirality, a property essential for enantioselective transformations [1]. Conversely, bulkier diaryl sulfoxides (e.g., diphenyl sulfoxide) introduce steric hindrance that can alter ligand coordination geometry and reactivity in transition-metal catalysis [1]. Even among aryl alkyl sulfoxides, substituent effects on the phenyl ring (e.g., methyl p-tolyl sulfoxide) modulate electronic properties, influencing reaction kinetics and enantioselectivity [2]. The quantitative evidence below substantiates why methyl phenyl sulfoxide occupies a unique, performance-defined niche relative to these comparators.

Methyl Phenyl Sulfoxide (CAS 1193-82-4): Quantitative Performance Data Versus Comparators


Methyl Phenyl Sulfoxide Achieves 99% Selectivity and 98% Yield in Electrocatalytic Oxidation

In a 2025 study employing a disordered Ru–O₆ octahedral catalyst for the electrochemical oxidation of sulfides, methyl phenyl sulfoxide was produced with 99% selectivity, 98% isolated yield, and 95% Faradaic efficiency from methyl phenyl sulfide (thioanisole) [1]. This performance was achieved under mild, non-aqueous conditions using water as the oxygen source, establishing a quantitative benchmark for electrochemical sulfide-to-sulfoxide conversion.

Electro-organic synthesis Green chemistry Sulfoxide production

Methyl Phenyl Sulfoxide Enantiomeric Excess Reaches >98.5% in Electroenzymatic Synthesis

An electroenzymatic process combining in situ electrogenerated H₂O₂ with chloroperoxidase catalysis produced (R)-methyl phenyl sulfoxide with an enantiomeric excess (ee) exceeding 98.5% at a space-time yield of 104 g·L⁻¹·d⁻¹ [1]. This integrated electrochemical-biocatalytic approach provides a quantifiably high level of stereocontrol and productivity.

Biocatalysis Asymmetric synthesis Chiral sulfoxide

Methyl Phenyl Sulfoxide Triplet Energy (81 kcal/mol) Enables Distinct Photochemistry Compared to Diphenyl Sulfoxide

At cryogenic temperatures (77 K) in EPA glass, the triplet energy of methyl phenyl sulfoxide was measured at 81 kcal/mol, which is 3 kcal/mol higher than that of diphenyl sulfoxide (78 kcal/mol) [1]. This energetic difference directly influences the photoreactivity and excited-state behavior of the sulfoxide, making methyl phenyl sulfoxide a more suitable candidate for applications requiring higher triplet energies.

Photochemistry Triplet state Sulfoxide photophysics

Methyl Phenyl Sulfoxide Exhibits Moderate Steric Demand in Platinum(II) Complexation, Bridging DMSO and Diphenyl Sulfoxide

Reaction of methyl phenyl sulfoxide with K₂PtCl₄ yields the expected cis-bis(sulfoxide) complex cis-[PtCl₂(MePhSO)₂] with Pt–S bond lengths of 2.244(3) and 2.238(3) Å [1]. In contrast, the bulkier diphenyl sulfoxide forms only the mono-substituted anionic complex K[PtCl₃(Ph₂SO)] due to steric hindrance. Methyl phenyl sulfoxide thus occupies an intermediate steric profile, enabling coordination geometries that are inaccessible to both smaller (DMSO) and larger (Ph₂SO) sulfoxide ligands.

Coordination chemistry Steric effects Platinum complexes

Methyl Phenyl Sulfoxide Achieves 85.2% Enantiomeric Excess in MOF-Based Enantioselective Fishing

Magnetic homochiral metal-organic frameworks (MOFs) were applied to the enantioselective fishing of methyl phenyl sulfoxide, achieving an enantiomeric excess (ee) of 85.2% within just 3 minutes under optimized conditions [1]. This rapid and efficient enantioseparation performance highlights methyl phenyl sulfoxide's utility as a benchmark chiral probe.

Chiral separation Metal-organic frameworks Enantioselective adsorption

Methyl Phenyl Sulfoxide Redox Potential of +0.27 V Dictates Its Role as a Selective Probe in Advanced Oxidation Processes

Methyl phenyl sulfoxide exhibits a well-defined redox potential of +0.27 V, a property that enables its specific and quantitative use as a probe for high-valent metal-oxo species (e.g., Fe(IV), Co(IV)) in persulfate-based advanced oxidation processes . Unlike other sulfoxides (e.g., DMSO), its redox behavior is tuned such that it reacts selectively with certain reactive intermediates while remaining inert to others, allowing for mechanistic differentiation and quantification.

Redox chemistry Advanced oxidation Environmental probe

Methyl Phenyl Sulfoxide (CAS 1193-82-4): High-Impact Application Scenarios Validated by Comparative Evidence


Electrocatalytic Sulfoxide Production for Green Chemistry

Procure methyl phenyl sulfoxide as the target molecule when developing or scaling electrochemical methods for sustainable sulfoxide synthesis. Its demonstrated 99% selectivity, 98% yield, and 95% Faradaic efficiency in Ru-catalyzed electro-oxidation establish it as the definitive benchmark for evaluating new electrocatalytic systems aimed at replacing hazardous stoichiometric oxidants.

Pharmaceutical Intermediate for Enantiopure APIs

Utilize methyl phenyl sulfoxide as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs) like nelfinavir . The ability to produce it with >98.5% enantiomeric excess via electroenzymatic methods ensures a high-purity starting material that minimizes downstream purification costs and maximizes stereochemical integrity in drug molecules.

Mechanistic Probe in Advanced Oxidation Process (AOP) Research

Use methyl phenyl sulfoxide as a selective chemical probe to distinguish and quantify high-valent metal-oxo intermediates (e.g., Fe(IV), Co(IV)) in persulfate activation systems . Its specific redox potential (+0.27 V) and distinct reactivity profile relative to other sulfoxides provide critical mechanistic insights for optimizing water treatment technologies.

Benchmark Substrate for Chiral Separation Media Development

Employ racemic methyl phenyl sulfoxide as a standard test analyte for the development and validation of new chiral stationary phases (e.g., chiral MOFs, monolithic columns) . Its well-documented enantioseparation behavior, achieving up to 85.2% ee in just 3 minutes with novel materials , allows for direct, quantitative comparison of separation efficiencies across different platforms.

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